Protectin D1-d5
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Overview
Description
Protectin D1-d5, also known as 10,17-dihydroxydocosahexaenoic acid, is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It is part of the protectin family, which includes compounds with potent anti-inflammatory, anti-apoptotic, and neuroprotective properties. This compound plays a crucial role in resolving inflammation and protecting tissues from oxidative stress and damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Protectin D1-d5 involves several key steps. One common method includes the stereoselective synthesis, which has been achieved in multiple steps with a yield of around 15% . The process involves:
- A stereocontrolled Evans-aldol reaction using Nagao’s chiral auxiliary.
- A highly selective Lindlar reduction of an internal alkyne to introduce the sensitive conjugated E,E,Z-triene late in the preparation .
Industrial Production Methods: Industrial production of this compound can involve biotechnological approaches. For instance, whole-cell biotransformation using recombinant lipoxygenases has been employed to produce this compound from DHA . This method is efficient, cost-effective, and eco-friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Protectin D1-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form omega oxidation products like 22-hydroxy-PD1.
Reduction: Reduction reactions can be used in its synthesis, such as the Lindlar reduction mentioned earlier.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are often involved in the oxidation of this compound.
Reduction: Lindlar catalyst is used for selective reduction reactions.
Substitution: Lipoxygenases are commonly used in enzymatic substitution reactions.
Major Products Formed:
22-hydroxy-PD1: An omega oxidation product.
10-epi-PDX: A product formed through biotransformation involving lipoxygenases.
Scientific Research Applications
Protectin D1-d5 has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: this compound plays a role in resolving inflammation and protecting cells from oxidative stress.
Medicine: It has potential therapeutic applications in treating conditions like myocardial ischemia/reperfusion injury, rheumatoid arthritis, and neurodegenerative diseases.
Mechanism of Action
Protectin D1-d5 exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
Neuroprotective Action: this compound protects neural cells from oxidative stress and apoptosis by modulating signaling pathways like PI3K/AKT and HIF-1α.
Cardioprotective Action: It alleviates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation in cardiac tissues.
Comparison with Similar Compounds
Protectin D1-d5 is part of a broader family of specialized pro-resolving mediators, including:
Uniqueness of this compound:
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-21,21,22,22,22-pentadeuterio-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1/i1D3,2D2 |
InChI Key |
CRDZYJSQHCXHEG-XYVLOPPUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |
Origin of Product |
United States |
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